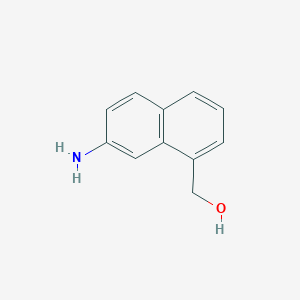
(7-Aminonaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It consists of a naphthalene ring substituted with an amino group at the 7th position and a hydroxymethyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminonaphthalen-1-yl)methanol typically involves the reduction of 7-nitronaphthalene-1-carbaldehyde. The reduction can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 7-nitronaphthalene-1-carbaldehyde using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(7-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 7-Aminonaphthalene-1-carboxylic acid.
Reduction: 7-Aminonaphthalen-1-ylmethane.
Substitution: 7-Aminonaphthalen-1-ylmethanol derivatives such as amides or sulfonamides.
Scientific Research Applications
(7-Aminonaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Aminonaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino and hydroxymethyl groups at different positions.
3-Aminonaphthalen-2-ylmethanol: Another isomer with different substitution patterns on the naphthalene ring.
Uniqueness
(7-Aminonaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino and hydroxymethyl groups can affect the compound’s ability to interact with other molecules, making it distinct from its isomers.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(7-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6,13H,7,12H2 |
InChI Key |
GZIZRFWPPDEEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


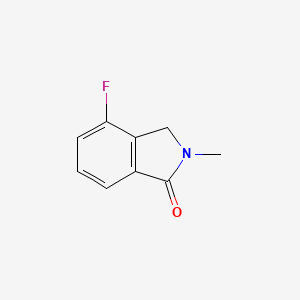


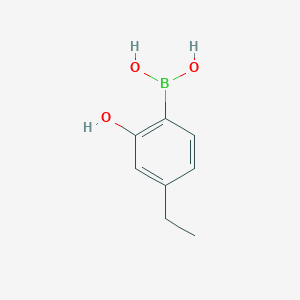
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
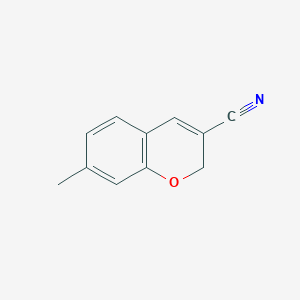


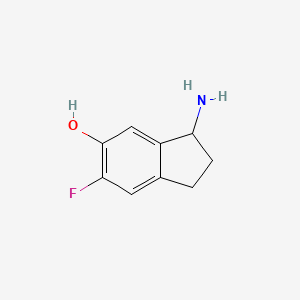
![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
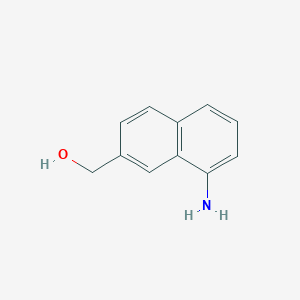
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
